Product packaging for 2,6-Diethynylpyridine(Cat. No.:CAS No. 75867-46-8)

2,6-Diethynylpyridine

Cat. No.: B1338605
CAS No.: 75867-46-8
M. Wt: 127.14 g/mol
InChI Key: VYRLFYTZNXGQIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,6-Diethynylpyridine (CAS 75867-46-8) is a high-purity, solid organic compound that serves as a valuable building block in advanced research. Its molecular structure, featuring a central pyridine ring symmetrically functionalized with two ethynyl groups, provides unique sites for coordination and hydrogen bonding, making it a molecule of interest in various scientific fields . In supramolecular and polymer chemistry, this compound acts as a key precursor for constructing complex architectures. The ethynyl groups readily undergo reactions like Sonogashira cross-coupling, while the nitrogen atom can coordinate to metals . This allows researchers to create functional metallopolymers and star-shaped polymers. For instance, it can be used to synthesize macroligands that chelate Ruthenium ions to form non-covalent core structures with thermoresponsive properties . Its hydrogen bonding properties have been extensively explored through IR spectroscopy, revealing its ability to form complexes with both donors like phenol and acceptors like trimethylphosphate . The binding is often governed by the pyridyl nitrogen, with the ethynyl groups capable of participating in secondary, cooperative interactions, which is crucial for designing self-assembling systems . Furthermore, this compound is instrumental in synthetic methodology and materials science. It is a key intermediate in the mechanistic study of aryl-alkyne electrocyclic ring-closure reactions for producing novel azaborine-containing polycyclic aromatic hydrocarbons, which are relevant for organic electronic applications . The compound is air, light, and heat-sensitive and must be stored under an inert atmosphere at 0-10°C . This product is intended for research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5N B1338605 2,6-Diethynylpyridine CAS No. 75867-46-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-diethynylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N/c1-3-8-6-5-7-9(4-2)10-8/h1-2,5-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYRLFYTZNXGQIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NC(=CC=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30503251
Record name 2,6-Diethynylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30503251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75867-46-8
Record name 2,6-Diethynylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30503251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Diethynylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 2,6 Diethynylpyridine and Its Derivatives

Established Synthetic Routes for 2,6-Diethynylpyridine

The most common and well-established method for synthesizing this compound involves the Sonogashira coupling reaction, a powerful tool for the formation of carbon-carbon bonds between sp-hybridized and sp²-hybridized carbon atoms. The choice of precursors is crucial for the success of this reaction.

The Sonogashira coupling reaction is a cornerstone in the synthesis of this compound. This reaction typically involves the coupling of a dihalopyridine with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. The general reactivity trend for the halide in Sonogashira couplings is I > Br > Cl. scirp.org

A typical procedure involves the reaction of 2,6-dibromopyridine (B144722) with a protected alkyne, such as trimethylsilylacetylene, followed by deprotection. The reaction is generally carried out in a suitable solvent system, often a mixture of an amine like triethylamine (B128534) and a co-solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). The catalyst system usually consists of a palladium(0) source, like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a copper(I) salt, typically copper(I) iodide (CuI). soton.ac.uk

ReactantsCatalyst SystemSolventProduct
2,6-Dibromopyridine, TrimethylsilylacetylenePd(PPh₃)₄, CuITriethylamine/THF2,6-Bis(trimethylsilylethynyl)pyridine

The selection of appropriate precursors is a critical aspect of synthesizing this compound. The most common precursors are 2,6-dihalopyridines, with 2,6-dibromopyridine and 2,6-diiodopyridine (B1280989) being the most frequently used due to their higher reactivity in Sonogashira coupling reactions compared to their chloro-analogs. 2,6-Dibromopyridine is a commercially available starting material. rsc.org

The alkyne component is often a protected terminal alkyne. The use of a protecting group prevents undesired side reactions, such as the homocoupling of the terminal alkyne (Glaser coupling). Trimethylsilyl (B98337) (TMS) is a commonly employed protecting group for this purpose. The synthesis of the protected intermediate, 2,6-bis(trimethylsilylethynyl)pyridine, is a key step, which is then followed by a deprotection step to yield the final product.

Synthesis of Functionalized this compound Derivatives

The functionalization of the this compound scaffold is of significant interest for tuning its chemical and physical properties for various applications. This can be achieved by introducing functional groups onto the pyridine (B92270) ring or by modifying the ethynyl (B1212043) moieties.

The direct synthesis of azide-functionalized 2,6-diethynylpyridines is not extensively documented. However, a potential strategy involves the introduction of an azide (B81097) group onto a dihalopyridine precursor prior to the Sonogashira coupling. This can be conceptually approached through nucleophilic aromatic substitution (SNAr). For an SNAr reaction to proceed on a pyridine ring, the ring must be sufficiently electron-deficient, which is typically achieved by the presence of strong electron-withdrawing groups.

A relevant example is the synthesis of 4-azido-2,3,5,6-tetrafluoropyridine (B1197644) from pentafluoropyridine (B1199360) by reaction with sodium azide in acetonitrile. rsc.org This demonstrates that a highly activated pyridine ring can undergo nucleophilic substitution with an azide nucleophile. A similar approach could be envisioned for the synthesis of a 4-azido-2,6-dihalopyridine precursor, which could then be subjected to Sonogashira coupling to yield 4-azido-2,6-diethynylpyridine. The success of such a reaction would depend on the electronic properties of the dihalopyridine starting material. nih.govyoutube.com

Protecting groups are essential in the synthesis of this compound and its derivatives to prevent unwanted side reactions of the terminal alkyne protons. The most widely used protecting group for terminal alkynes is the trimethylsilyl (TMS) group. nih.gov The TMS group is readily introduced by treating the terminal alkyne with a silylating agent, such as chlorotrimethylsilane, in the presence of a base.

The key advantage of the TMS group is its stability under the conditions of the Sonogashira coupling and its facile removal under mild conditions. The deprotection of 2,6-bis(trimethylsilylethynyl)pyridine is typically achieved by treatment with a mild base, such as potassium carbonate or sodium hydroxide, in a protic solvent like methanol. ntu.edu.tw Fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), are also highly effective for the cleavage of the Si-C bond. nih.gov

Protected CompoundDeprotection ReagentSolventProduct
2,6-Bis(trimethylsilylethynyl)pyridinePotassium CarbonateMethanol/EtherThis compound
2,6-Bis(trimethylsilylethynyl)pyridineTetrabutylammonium fluorideTetrahydrofuranThis compound

Advanced Synthetic Strategies

Recent advancements in synthetic organic chemistry have led to the development of more efficient and environmentally benign methods for the synthesis of compounds like this compound. These strategies often focus on improving reaction conditions, reducing reaction times, and simplifying purification processes.

One such advanced strategy is the use of microwave-assisted synthesis. Microwave irradiation can significantly accelerate the rate of Sonogashira coupling reactions, leading to shorter reaction times and often improved yields compared to conventional heating methods. researchgate.net This technique has been successfully applied to the synthesis of various arylethynylpyridine derivatives. researchgate.net

Another modern approach is the application of flow chemistry. Continuous flow synthesis offers several advantages over traditional batch processes, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety. While the specific application of flow chemistry to the synthesis of this compound is not widely reported, continuous flow methodologies have been developed for Sonogashira and other coupling reactions for the synthesis of aryl alkynes, suggesting its potential applicability in this area. chemicalbook.com

Furthermore, the development of novel catalyst systems, including copper-free Sonogashira protocols, represents a significant advancement. These systems aim to avoid the use of copper co-catalysts, which can sometimes lead to the formation of undesired alkyne homocoupling byproducts. nih.gov

High-Pressure Polymerization of this compound

Pressure-induced polymerization (PIP) has emerged as a potent technique for transforming unsaturated molecules into novel carbon materials. acs.org The high stability of aromatic molecules typically necessitates high pressures for polymerization to occur at room temperature. acs.org However, the introduction of conjugated alkynyl groups, as seen in this compound (2,6-DEP), can significantly reduce the required reaction pressure. acs.org

Recent research has demonstrated the successful high-pressure polymerization of this compound at pressures up to 30.7 GPa. acs.org This process yields one-dimensional (1-D) ordered polymers at pressures below 10 GPa. acs.org In situ Raman and infrared spectroscopy have shown that the polymerization reaction is initiated in the alkynyl groups at pressures between 4 and 5 GPa. acs.org

Theoretical simulations support the experimental findings, indicating that the reaction commences between the alkynyl groups. This initial reaction brings the aromatic rings into close proximity, facilitating their subsequent reaction. acs.org The product recovered after polymerization at 10 GPa exhibits a distinct 1-D structure, as observed through transmission electron microscopy (TEM). acs.org

Key Research Findings from High-Pressure Polymerization of this compound:

ParameterObservation
Reaction Initiation Pressure 4–5 GPa (reaction of alkynyl groups)
Polymerization Pressure Below 10 GPa for 1-D ordered polymers
Maximum Pressure Studied 30.7 GPa
Product Structure One-dimensional (1-D) ordered polymer
Intermolecular Distance at 5.4 GPa 2.90 Å between pyridine rings
Diffraction Peaks of Recovered Product d = 7.5 Å and 5.2 Å

This interactive data table summarizes the key experimental parameters and findings in the high-pressure polymerization of this compound.

The study of this compound under high pressure has provided valuable insights into the role of alkynyl groups as initiators for reducing the polymerization pressure of aromatic compounds. acs.org This approach opens avenues for the large-scale synthesis of ordered one-dimensional carbon materials. acs.org

"Click" Chemistry Approaches for this compound-Based Ligands

"Click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a robust and efficient method for the synthesis of complex molecules. acs.orgbeilstein-journals.orgwikipedia.org This reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide range of functional groups. beilstein-journals.org The CuAAC reaction unites terminal alkynes and azides to regioselectively produce 1,4-disubstituted 1,2,3-triazoles. nih.gov

The bifunctional nature of this compound, with its two terminal alkyne groups, makes it an excellent building block for the synthesis of bidentate and tridentate ligands through "click" chemistry. The reaction of this compound with organic azides in the presence of a copper(I) catalyst leads to the formation of 2,6-bis(1,2,3-triazolyl)pyridine derivatives. acs.org

These resulting ligands, featuring a central pyridine ring flanked by two triazole rings, are effective for coordinating with various metal ions. For instance, ligands derived from this compound have been shown to form strong coordination complexes with Fe(II), Ru(II), and Eu(III). acs.org The coordination involving the triazole units has been confirmed through crystal structure elucidation and cyclic voltammetry. acs.org

The general synthetic scheme for the preparation of these ligands involves the reaction of this compound with a substituted azide in the presence of a copper(I) source. The copper(I) catalyst can be added directly as a salt (e.g., CuI) or generated in situ from a copper(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate. beilstein-journals.orgwikipedia.org

General Reaction Scheme:

This compound + 2 R-N₃ --(Cu(I) catalyst)--> 2,6-bis(4-R-1H-1,2,3-triazol-1-yl)pyridine

Key Features of "Click" Chemistry with this compound:

FeatureDescription
Reaction Type Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Reactants This compound, Organic Azide
Product 2,6-bis(1,2,3-triazolyl)pyridine derivatives
Catalyst Copper(I) salts or Copper(II) salts with a reducing agent
Regioselectivity Forms 1,4-disubstituted triazoles
Applications of Products Synthesis of multidentate ligands for metal coordination

This interactive data table outlines the essential aspects of utilizing "click" chemistry for the synthesis of ligands based on this compound.

The versatility of the "click" chemistry approach allows for the introduction of a wide variety of functional groups (R-groups) into the ligand structure by simply changing the starting azide. This modularity is a significant advantage in the design and synthesis of ligands with tailored electronic and steric properties for specific applications in coordination chemistry and materials science.

Coordination Chemistry of 2,6 Diethynylpyridine Derived Ligands

Design Principles for 2,6-Diethynylpyridine-Based Ligands

The fundamental design principle for ligands derived from this compound involves the chemical modification of its two reactive alkyne terminals. This allows for the construction of terdentate ligands where the central pyridine (B92270) nitrogen acts as one coordination site, and the newly formed heterocyclic rings, appended to the pyridine core via the original ethynyl (B1212043) groups, provide two additional donor atoms. This NNN-tridentate framework is a common motif in coordination chemistry, enabling strong and predictable binding to a variety of metal centers.

A prominent and highly versatile class of ligands derived from this compound is based on the 2,6-bis(1,2,3-triazol-4-yl)pyridine (btp) motif. rsc.org These ligands are synthesized through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a "click" reaction, between this compound and an organic azide (B81097). researchgate.net This synthetic route is highly efficient and modular, allowing for the easy introduction of a wide range of functional groups (R) onto the triazole rings by simply varying the starting azide.

The resulting btp ligand is a terdentate building block with significant potential in coordination and supramolecular chemistry. rsc.org The central pyridine nitrogen and the two nitrogen atoms from the triazole rings form a classic NNN-chelate that can coordinate with a wide array of metal ions. rsc.org The btp motif is structurally analogous to the well-studied 2,2':6',2''-terpyridine (tpy) ligand system, but offers distinct electronic properties and opportunities for post-synthetic modification. researchgate.net The triazole rings also provide additional hydrogen bonding capabilities, which can be exploited in the formation of complex supramolecular structures. nih.gov

Another important class of ligands derived from this compound incorporates pyrazole (B372694) moieties. The synthesis of 2,6-bis(pyrazolyl)pyridine (bpp) derivatives can be achieved through different synthetic pathways that transform the ethynyl groups into pyrazole rings. These ligands are also robust tridentate N-donor systems. nih.gov

Depending on the point of attachment, two main isomers exist: 2,6-di(pyrazol-1-yl)pyridine (1-bpp) and 2,6-di(pyrazol-3-yl)pyridine (3-bpp). rsc.orgresearchgate.net These ligands, like their btp counterparts, form stable complexes with a variety of transition metals and are utilized in the construction of coordination polymers and metal-organic frameworks. chemimpex.comnih.gov The functionalization possibilities at the pyridine ring's 4-position and on the pyrazole rings themselves allow for fine-tuning of the electronic and steric properties of the resulting metal complexes. nih.gov This tunability is crucial for applications ranging from spin-crossover materials to luminescent devices. nih.govrsc.org

Metal Complexation with this compound Ligands

Ligands derived from this compound, particularly the btp and bpp motifs, have been extensively used to coordinate with a wide range of transition metals. The resulting complexes exhibit diverse geometries, electronic properties, and photophysical behaviors.

The terdentate nature of these ligands allows them to form stable, often octahedral, complexes with transition metals. The general formula for such complexes is often [M(L)₂]ⁿ⁺ or [M(L)X₃], where L is the tridentate ligand and X is a monodentate ligand.

Ruthenium(II): Ru(II) complexes with btp and bpp ligands have been synthesized and studied for their photophysical and electrochemical properties. nih.govnih.govnih.gov For instance, heteroleptic Ru(II) sensitizers incorporating a 2,6-bis(pyrazol-1-yl)isonicotinic acid (bppCOOH) ligand have been explored for use in dye-sensitized solar cells, where the ligand enhances visible light absorption. nih.gov

Nickel(II): Btp ligands form complexes with Ni(II), such as Ni·1(2)Cl, where the metal center is coordinated by two btp ligands in a distorted octahedral geometry. nih.gov These complexes often exhibit interesting magnetic properties. Similarly, Ni(II) complexes of N,N'-di(pyrazin-2-yl)pyridine-2,6-diamine have been shown to form different supramolecular architectures depending on the counter-anion. nih.gov

Platinum(II): The coordination of btp ligands with Pt(II) has been reported. nih.gov Square-planar Pt(II) complexes with related pyridine-based ligands are known to exhibit thermochromic behavior due to the formation of aggregates through Pt···Pt and π–π stacking interactions. nih.gov

Iron(II): Fe(II) complexes with bis(pyrazol-3-yl)pyridine (3-bpp) ligands are particularly notable for exhibiting spin-crossover (SCO) behavior, where the spin state of the central iron atom can be switched by external stimuli like temperature or light. researchgate.netnih.gov

Iridium(III): Iridium(III) readily forms complexes with btp ligands, such as [Ir·1Cl₃]. nih.gov These complexes are often investigated for their potential applications in photoluminescent materials and organic light-emitting diodes (OLEDs).

Table 1: Examples of Transition Metal Complexes with this compound-Derived Ligands
Metal IonLigand TypeExample ComplexKey Features/ApplicationsReference(s)
Ru(II)bpp[Ru(bppCOOH)(dcbpyH₂)Cl]ClDye-sensitized solar cells nih.gov
Ni(II)btpNi·1(₂)ClOctahedral geometry, magnetic properties nih.gov
Pt(II)btp-Potential for thermochromic materials nih.govnih.gov
Fe(II)bpp[Fe(3-bpp)₂]²⁺Spin-crossover (SCO) behavior researchgate.netnih.gov
Ir(III)btp[Ir·1Cl₃]Photoluminescence nih.gov

The directional nature of metal-ligand coordination bonds, combined with the defined geometry of ligands like btp, makes them excellent components for the self-assembly of complex supramolecular structures. rsc.orgnih.gov The coordination of these ligands to metal ions can drive the formation of discrete architectures such as macrocycles and cages, or extended structures like coordination polymers. semanticscholar.org

For example, the btp ligand has been used to generate metallo-supramolecular gels. nih.gov In these systems, the metal complexes self-assemble through non-covalent interactions, such as hydrogen bonding and π-π stacking, to form extended fibrous networks that entrap solvent molecules. The choice of metal ion and the functional groups on the periphery of the ligand can significantly influence the properties of the resulting gel. nih.gov Furthermore, the predictable coordination of pyridine-based ligands to transition metals has been a cornerstone in the construction of intricate interlocked molecules like catenanes. nih.govsemanticscholar.org

Catalytic Applications of this compound Metal Complexes

Metal complexes derived from this compound are emerging as versatile catalysts for a range of organic transformations. The central metal ion acts as the active site, while the ligand framework plays a crucial role in tuning the catalyst's activity, selectivity, and stability.

Role in Transfer Hydrogenation

An extensive review of the scientific literature reveals a notable absence of studies on the application of this compound-derived ligands in the field of transfer hydrogenation. While a wide array of other pyridine-based ligands, such as those based on pyridine-2,6-diimine and various pincer systems, have been successfully employed as catalysts in transfer hydrogenation reactions, there is no available research detailing the synthesis or catalytic activity of ligands directly derived from this compound for this specific purpose.

Catalysis in Polymerization Reactions

The unique structural and reactive properties of this compound have been harnessed in the field of polymer chemistry, not as a traditional catalyst, but as a key building block for creating complex and functional polymeric materials. Its rigid backbone and terminal alkyne groups make it an ideal monomer for both direct polymerization and for the synthesis of polymer-supported ligands through click chemistry.

One approach involves the direct polymerization of this compound under high pressure, leading to the formation of one-dimensional ordered polymers. acs.org This pressure-induced polymerization highlights the intrinsic reactivity of the molecule, forming novel carbon-rich materials.

A more versatile strategy employs the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, to synthesize advanced polymer architectures. In this method, the ethynyl groups of this compound react with azide-functionalized molecules or polymers to create stable triazole linkages. This has been effectively used to construct linear polymers where 2,6-bis(1,2,3-triazol-4-yl)pyridine units are integral to the polymer backbone. acs.orgnih.gov These polymers are not merely structural materials; they possess secondary structures and can act as macromolecular ligands. The introduction of metal salts such as Zn²⁺, Eu³⁺, or Fe²⁺ to solutions of these polymers can induce cross-linking, leading to the formation of supramolecular metallogels. acs.orgnih.gov

Furthermore, this compound serves as a crucial linker for the synthesis of complex, multi-arm polymer structures. Azido-terminated polymers, such as polystyrene (PS-N₃), can be reacted with this compound to create polymer-substituted bis(triazolyl)pyridine ligands (e.g., PS₂-bitapy). These macromolecular ligands can then coordinate with metal centers, like Ru(II), to form well-defined miktoarm star copolymers. This "click-to-chelate" approach allows for the precise construction of complex polymer architectures with a metal complex at their core.

Polymer TypeSynthetic MethodPrecursorsKey Features
1-D Ordered PolymerPressure-Induced PolymerizationThis compoundForms ordered, one-dimensional carbon-rich material. acs.org
Linear PolytriazoleStep-growth Polymerization (CuAAC)This compound, Bifunctional aromatic azideForms helical polymers with metal-binding units in the backbone; can form metallogels. acs.orgnih.gov
Miktoarm Star CopolymerClick-to-Chelate (CuAAC)This compound, Azido-terminated polymers (e.g., PS-N₃), Ru(III)Cl₃Creates star-shaped polymers with a central Ru(II) complex core.

Tandem Catalysis with this compound-Modified Supports

The functionalization of solid supports with catalytic moieties is a powerful strategy for creating robust and recyclable heterogeneous catalysts. This compound has been successfully employed to modify a microporous polymer monolith (MPM), creating a support for a tandem catalytic system.

In a notable application, an MPM was functionalized via a click reaction between the ethynyl groups of this compound and an azide-functionalized cross-linker. This resulted in a functionalized monolith (F-MPM) decorated with triazole and pyridine groups. These nitrogen-rich sites are excellent for coordinating metal ions. Subsequently, the F-MPM was loaded with Co(II) ions, which were then reduced in situ to form cobalt nanoparticles, yielding a monolithic cobalt heterogeneous catalyst (Co-MPM).

This Co-MPM demonstrated excellent activity in a one-pot tandem catalytic reaction involving the dehydrogenation of ammonia (B1221849) borane (B79455) and the hydrogenation of nitro compounds. The porous and robust nature of the monolith allows for efficient mass transfer, and the catalyst was shown to be effective in promoting these two distinct chemical transformations in a single vessel. This exemplifies the utility of this compound as a molecular tool for the design of advanced, multifunctional catalytic materials.

Catalyst SystemSupport MaterialFunctionalizationMetalCatalytic Application
Co-MPMMicroporous Polymer Monolith (MPM)Click reaction with 1,3,5-tris(azidomethyl)-2,4,6-trimethylbenzene and this compoundCobalt (nanoparticles)Tandem dehydrogenation of ammonia borane and hydrogenation of nitro compounds.

Supramolecular Chemistry Involving 2,6 Diethynylpyridine

Self-Assembly Mechanisms of 2,6-Diethynylpyridine Derivatives

The spontaneous organization of this compound and its derivatives into well-defined assemblies is governed by a combination of specific and directional non-covalent interactions. Halogen bonding, hydrogen bonding, and π-π stacking are the primary forces that direct the self-assembly processes, leading to the formation of complex supramolecular architectures.

Halogen bonding, an electrostatic interaction between a region of positive potential on a halogen atom (the σ-hole) and a Lewis base, is a key tool in the crystal engineering of this compound-containing systems. The pyridine (B92270) nitrogen atom serves as an effective halogen bond acceptor.

In a notable example, the co-crystallization of this compound with N-iodosuccinimide (NIS) results in a 1:1 complex where a strong I···N halogen bond is the primary interaction directing the assembly. nsf.gov This interaction is complemented by other non-covalent forces, demonstrating the cooperative nature of these self-assembly processes. nsf.gov The formation of these halogen bonds highlights their potential in the deliberate design of supramolecular systems. nsf.gov

Table 1: Halogen Bonding Parameters in a this compound Co-crystal
DonorAcceptorInteractionDistance (Å)Angle (°)Reference
N-IodosuccinimideThis compoundI···NData not specifiedData not specified nsf.gov

Hydrogen bonds are fundamental to the supramolecular chemistry of this compound, with both the pyridine nitrogen and the terminal alkyne protons acting as potential acceptor and donor sites, respectively. The crystallization of pure this compound reveals a structure dominated by C–H···N and C–H···π hydrogen bonds. oup.comoup.com

Specifically, C(sp²)–H···N interactions between the aromatic C-H bonds of one molecule and the nitrogen atom of another lead to the formation of head-to-tail tapes. oup.comoup.com These tapes are further assembled by weaker C(sp)–H···π bridges, where the acidic terminal alkyne proton interacts with the π-electron cloud of an adjacent pyridine ring, forming 2D polar sheets. oup.comoup.com

In multicomponent systems, such as the co-crystal with N-iodosuccinimide, the terminal alkyne groups of this compound form C—H···O hydrogen bonds with the carbonyl oxygen atoms of the succinimide (B58015) moiety. nsf.gov Derivatives like 2,6-bis(2-anilinoethynyl)pyridine bis(amide) scaffolds also utilize multiple hydrogen bonds to direct the formation of dimeric structures in the solid state. nih.gov

Table 2: Key Hydrogen Bonding Interactions in this compound Assemblies
Donor GroupAcceptor GroupInteraction TypeResulting MotifReference
C(sp²)–H (Pyridine)N (Pyridine)C–H···NHead-to-tail tapes oup.comoup.com
C(sp)–H (Alkyne)π-system (Pyridine)C–H···π2D polar sheets oup.comoup.com
C(sp)–H (Alkyne)C=O (Succinimide)C–H···OCo-crystal assembly nsf.gov
N–H (Amide)Cl⁻, C=O, N (Pyridine)N–H···XDimeric adducts nih.gov

The planar, aromatic nature of the pyridine ring facilitates π-π stacking interactions, which are crucial for organizing the 2D sheets formed by hydrogen bonding into a 3D architecture. In the crystal structure of this compound, face-to-face overlaps occur between the pyridine units of molecules in adjacent layers. oup.com These stacking interactions, coupled with the aforementioned hydrogen bonds, are responsible for the final polar organization of the molecules in the crystal lattice. oup.comoup.com The interplanar distance between the stacked pyridine rings is a key parameter in these structures. oup.com Similarly, in related pyridine-acetylene macrocycles, π-stacking is a dominant force, leading to the formation of fibril structures. nih.gov

Table 3: π-π Stacking Parameters in this compound
InteractionInterplanar Distance (Å)Structural RoleReference
Pyridine-Pyridine3.45Assembly of 2D sheets into a 3D crystal oup.com

Formation of Supramolecular Architectures

The interplay of these directional non-covalent interactions allows for the construction of a variety of ordered supramolecular architectures, ranging from extended polymers and gels to discrete macrocycles and complexes.

The capacity of this compound to form multiple, cooperative non-covalent bonds makes it an excellent candidate for the bottom-up construction of supramolecular polymers. The co-crystal of this compound and N-iodosuccinimide provides a clear example, where halogen (I···N) and hydrogen (C—H···O) bonds work in concert to form interwoven, double-stranded supramolecular polymers. nsf.gov This demonstrates how combining different non-covalent interactions can lead to complex, extended one-dimensional structures. While specific examples of gels based directly on this compound are not detailed in the provided sources, the strong directional interactions it exhibits are characteristic of low-molecular-weight gelators that form fibrillar networks to entrap solvents. semanticscholar.org

The rigid 2,6-disubstituted pyridine framework is a common component in the synthesis of macrocycles and discrete molecular complexes. The 1:1 co-crystal formed between this compound and N-iodosuccinimide is an example of a discrete, well-defined complex held together by a combination of halogen and hydrogen bonds. nsf.gov

Furthermore, derivatives such as 2,6-bis(2-anilinoethynyl)pyridine bis(amide) have been shown to self-assemble into discrete 2+2 dimeric complexes in the solid state, with the assembly directed by six hydrogen bonds and templated by two HCl molecules. nih.gov Although these dimers can dissociate in solution, their formation in the solid state underscores the ability of this scaffold to create well-defined, finite supramolecular species. nih.gov The general utility of the 2,6-disubstituted pyridine unit in forming macrocycles is well-established, with related precursors like 2,6-diformylpyridine being used to create a variety of macrocyclic structures through condensation reactions. nih.gov

Host-Guest Chemistry with this compound Structures

The rigid, linear geometry and electron-rich triple bonds of the ethynyl (B1212043) groups, combined with the coordinating ability of the pyridine nitrogen, make this compound a valuable building block in supramolecular chemistry for the construction of sophisticated host molecules. These hosts can engage in a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and metal coordination, to selectively bind guest molecules. Research in this area has led to the development of novel macrocycles and cages with tailored cavities for molecular recognition.

A notable example involves the creation of pyridine-based macrocycles capable of recognizing specific guest molecules. By employing synthetic strategies such as the Sonogashira cross-coupling reaction, researchers have been able to construct macrocyclic hosts where this compound units are incorporated into a larger ring structure. These macrocycles often exhibit a preorganized cavity that is suitable for encapsulating complementary guest molecules.

One area of investigation has been the interaction of such host molecules with biologically relevant guests. For instance, certain environment-sensitive probes that incorporate the this compound motif have demonstrated a capacity for fluorescence turn-on detection upon interaction with specific DNA structures like the human telomeric G-quadruplex. This interaction can be considered a form of host-guest recognition, where the complex DNA architecture acts as the host and the this compound derivative as the guest.

In a specific study, bis(phenylethynyl)pyridylcarboxamides, which are derivatives of this compound, were synthesized and their interactions with human telomeric G-quadruplex (h-TELO) DNA were investigated. These probes showed significant changes in their fluorescence properties upon binding, indicating a selective interaction. The binding affinities were determined using techniques such as isothermal titration calorimetry (ITC), which provides detailed thermodynamic data about the host-guest interaction.

The research demonstrated that the position of amide side chains on the phenyl rings of the this compound derivatives influenced their binding affinity for the G-quadruplex DNA. A meta-substituted analogue was found to have a higher binding affinity compared to its para-substituted counterpart.

Table 1: Thermodynamic Parameters for the Binding of this compound Derivatives to Human Telomeric G-quadruplex DNA

CompoundAssociation Constant (Kₐ) [M⁻¹]Enthalpy Change (ΔH) [kcal mol⁻¹]Entropy Change (TΔS) [kcal mol⁻¹]
meta-analogue2.0 x 10⁶-5.23.4
para-analogue1.0 x 10⁶-4.83.3

These findings underscore the potential of designing specific host-guest systems based on the this compound scaffold for applications in molecular sensing and the development of therapeutic agents that can target specific biomolecular structures. The ability to fine-tune the binding properties through synthetic modification of the this compound core structure opens up avenues for creating highly selective and efficient host molecules.

Polymeric Materials Derived from 2,6 Diethynylpyridine

Polymerization Strategies Utilizing 2,6-Diethynylpyridine

(This section could not be generated as no relevant search results were found).

Pressure-induced polymerization (PIP) is a powerful technique to synthesize novel carbon materials with ordered structures. acs.org When applied to this compound (2,6-DEP), it leads to the formation of one-dimensional (1D) ordered polymers at pressures below 10 GPa. acs.org This method is particularly noteworthy because the high stability of aromatic molecules typically requires high pressures for polymerization at room temperature. acs.org The introduction of conjugated alkynyl groups in 2,6-DEP helps to lower the required reaction pressure. acs.org

The polymerization process of 2,6-DEP under high pressure has been investigated up to 30.7 GPa. acs.org In situ Raman and IR spectra indicate that the reaction of the alkynyl groups initiates at a pressure of 4–5 GPa. acs.org This initial reaction of the ethynyl (B1212043) groups then induces the pyridine (B92270) ring to react, resulting in the formation of a 1D ordered structure with a mix of sp² and sp³ hybridized carbon atoms. acs.org This is a key finding, as it demonstrates that the polymerization of the alkynyl groups can facilitate the reaction of the aromatic ring at lower pressures due to spatial constraints, even without a concerted reaction pathway. acs.org

At a pressure of 5.4 GPa, in situ X-ray diffraction reveals the critical crystal structure of 2,6-DEP, with the shortest intermolecular distance between pyridine rings being 2.90 Å. acs.org As the pressure increases to 6.9 GPa, new diffraction peaks appear, indicating the formation of the polymeric product. acs.org Above 8.5 GPa, the diffraction peaks corresponding to the monomer disappear, and only the peaks of the ordered product remain, which are stable up to 20.6 GPa and after decompression. acs.org The final product recovered from 10 GPa exhibits a clear 1D structure, as observed by transmission electron microscopy (TEM), with strong diffractions corresponding to the interplane distance of the stacked 1D polymer. acs.org Theoretical simulations support the experimental findings, showing that the reaction begins between the alkynyl groups, which then draws the aromatic rings closer to each other, causing them to react. acs.org This study highlights the role of the alkynyl group as an effective initiator for reducing the polymerization pressure of aromatic compounds, paving the way for the large-scale synthesis of ordered 1D carbon materials. acs.org

Pressure (GPa) Observed Events and Structural Changes
4–5Initiation of alkynyl group reaction (observed by in situ Raman and IR spectra). acs.org
5.4Critical crystal structure of 2,6-DEP determined (shortest intermolecular distance between pyridine rings is 2.90 Å). acs.org
6.9Appearance of new diffraction peaks attributed to the polymeric product. acs.org
> 8.5Disappearance of monomer diffraction peaks; only peaks for the ordered polymer product are visible. acs.org
10The recovered product shows a distinct 1D structure via TEM. acs.org
Up to 20.6The ordered structure of the polymer remains stable. acs.org

Types of Polymers Incorporating this compound

The synthesis of various this compound-based organic and Pt(II)-σ-acetylide monomers and polymers has been reported. acs.org Quaternization of the pyridine nitrogen in these molecules, through reactions with methyl iodide or methyl triflate, leads to stable pyridinium (B92312) analogs. acs.orgrsc.org This chemical modification results in a significant red shift in the UV-vis absorption spectra, which indicates an enhanced π-electron delocalization along the polymer backbone. acs.orgrsc.org These compounds are highly fluorescent, with quantum yields ranging from 0.015 to 0.058 for monomers and 0.060 to 0.223 for the polymers. acs.org Quaternization further enhances the fluorescence intensities and quantum efficiencies. acs.org While these polymers are insulators in their ground state, they exhibit semiconducting properties upon doping with iodine. acs.org

Polymers based on this compound can be synthesized through Hay's oxidative coupling reaction. acs.org This method yields a "kinked" poly(this compound). acs.org The quaternization of the pyridine nitrogen in these polymers to form pyridinium salts enhances the delocalization of π-electrons along the polymer backbone. rsc.orgacs.org This is evidenced by strong red shifts in their UV-vis absorption spectra. rsc.orgacs.org These pyridinium-based polymers exhibit strong fluorescence. acs.org In their neutral state, these polymers act as insulators; however, upon doping with iodine, they become semiconducting. acs.org

Miktoarm star polymers are a class of star polymers with an asymmetrical branching structure, where at least three polymer arms are connected to a central core. nih.gov This architecture gives them unique characteristics compared to their linear counterparts, such as a lower critical micelle concentration and increased functionalities. nih.govnih.gov The synthesis of miktoarm star copolymers can be achieved through various strategies, including the "in-out" approach. rsc.org This method involves the initial polymerization of a divinyl compound from a macroinitiator to form a star polymer with a crosslinked core, followed by the polymerization of a second monomer from the core to grow the arms of the different polymer. rsc.org

Microporous Polymers and Monoliths

The synthesis of microporous polymers from this compound can be achieved through mechanisms such as Sonogashira coupling and cyclotrimerization. For instance, the cyclotrimerization of various diethynylpyridines has been employed to create templated mesoporous carbons, indicating the potential of this monomer in forming porous structures. acs.org While the direct synthesis of microporous organic polymers from this compound is an area of ongoing research, the principles established for other aromatic diethynyl monomers are applicable. These reactions typically result in amorphous powders with high surface areas and a significant volume of micropores.

Beyond powdered forms, the fabrication of these polymers into monolithic structures offers advantages for practical applications, such as in chromatography and catalysis, by providing a continuous porous network that facilitates fluid flow. The creation of polymeric monoliths with hierarchical pore structures, containing both micropores for high surface area and macropores for efficient mass transport, has been demonstrated through the cyclotrimerization of bifunctional acetyl compounds in molten 4-toluene sulfonic acid. rsc.org This approach could potentially be adapted for this compound to produce monolithic materials with tailored porous architectures. The preparation of macroporous polymer monoliths is a well-established field, with various methods available to control their porous properties. nih.govnih.govresearchgate.netcmu.edu

Functionalization and Properties of this compound-Based Polymers

The inherent properties of this compound-based polymers can be further enhanced and tailored through strategic functionalization and control over their porous architecture.

Tunable Porosity in Porous Polymers

The ability to control the pore size and surface area of porous polymers is crucial for optimizing their performance in applications such as gas storage and separation. For porous aromatic frameworks (PAFs), the porosity can be tuned by adjusting reaction parameters like temperature and the ratio of monomer to catalyst. rsc.orgnih.gov A "pore partition" strategy, which involves introducing a flexible linkage to segment larger voids into smaller micropore domains, has been shown to significantly increase the surface area of PAFs. oaepublish.com This approach could be conceptually applied to this compound-based polymers to enhance their microporosity.

The table below summarizes general strategies that can be employed to tune the porosity of porous aromatic frameworks, which are relevant to polymers derived from this compound.

StrategyDescriptionPotential Outcome
Monomer/Catalyst Ratio Varying the stoichiometric ratio between the monomer (e.g., this compound) and the catalyst during polymerization.Can influence the degree of cross-linking and thereby affect the pore size distribution and surface area.
Reaction Temperature Adjusting the temperature at which the polymerization is carried out.Can impact the reaction kinetics and the final polymer network structure, leading to changes in porosity.
Pore Partitioning Introducing a secondary, flexible monomer to create smaller, interconnected pores within the primary framework.Can lead to a significant increase in the Brunauer-Emmett-Teller (BET) surface area and a narrowing of the pore size distribution.
Solvent Templating Utilizing specific solvents during polymerization that act as porogens, which are later removed to create pores.Allows for control over the pore volume and, to some extent, the pore size, depending on the solvent system used.

Integration of Triazole Groups for Metal Coordination

The pyridine nitrogen atom in the this compound backbone already provides a site for metal coordination. However, the functionality of these polymers can be significantly expanded by incorporating additional chelating groups, such as triazoles. Triazole moieties are well-known for their strong coordination affinity for a variety of metal ions. researchgate.net

One promising approach to introduce triazole groups is through post-synthetic modification of the unreacted ethynyl groups in the polymer network via "click" chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient and tolerant of various functional groups, making it ideal for modifying pre-formed polymers. Alternatively, triazole-functionalized monomers could be co-polymerized with this compound to directly incorporate these groups into the polymer backbone. nih.govmdpi.com

The integration of triazole groups creates a high density of metal-binding sites within the porous structure, making these materials highly effective for applications such as heavy metal removal from water and catalysis. nih.govresearchgate.netmdpi.com For instance, triazole-based metal-organic frameworks have demonstrated high uptake capacity and selectivity for lead ions. researchgate.net A triazine-based magnetic ionic porous organic polymer has also been utilized as a catalyst for the synthesis of hybrid pyridine derivatives containing triazole moieties. nih.govrsc.org

The following table outlines the potential benefits of integrating triazole groups into this compound-based polymers for metal coordination.

PropertyDescription
Enhanced Metal Uptake The nitrogen-rich triazole rings provide multiple coordination sites, leading to a higher capacity for capturing metal ions.
Increased Selectivity The specific geometry and electronic properties of the triazole-metal complex can lead to selective binding of certain metal ions over others.
Catalytic Activity The coordinated metal centers can act as active sites for various catalytic transformations.
Sensing Applications The interaction of metal ions with the triazole-functionalized polymer can induce a detectable signal (e.g., fluorescence change), enabling its use as a chemical sensor.

Computational and Theoretical Studies of 2,6 Diethynylpyridine

Electronic Structure Calculations (DFT, TDDFT)

Density Functional Theory (DFT) has been a important tool for elucidating the electronic structure of 2,6-diethynylpyridine and its derivatives. DFT calculations are frequently used to optimize the molecular geometry, providing a theoretical foundation for understanding its properties. For instance, in studies of cocrystals involving this compound, DFT at the B3LYP/6-311++G** level has been employed to optimize the geometry of the constituent molecules, which is a crucial step before calculating properties like the molecular electrostatic potential.

Molecular Orbital Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity and electronic properties. For pyridine (B92270) derivatives, the analysis of these orbitals provides insight into their behavior in chemical reactions.

While a detailed HOMO-LUMO analysis specifically for isolated this compound is not extensively reported in the primary search results, related studies on its complexes offer valuable information. For instance, in ruthenium(II) complexes with ligands derived from this compound, DFT calculations have shown that the HOMO is often centered on the metal, while the LUMO is localized on the ligand π-system. acs.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. In some rhenium(I) complexes with ligands synthesized from this compound, the HOMO-LUMO gap has been calculated to be around 3.12-3.13 eV. hud.ac.uk This gap is a key factor in determining the electronic and optical properties of these materials.

Table 1: Calculated Frontier Molecular Orbital Energies for a Rhenium(I) Complex Derived from this compound

Molecular OrbitalEnergy (eV)
HOMO-
LUMO-
HOMO-LUMO Gap ~3.12-3.13

Simulations of Reaction Mechanisms (e.g., Polymerization)

Computational simulations have been employed to investigate the reaction mechanisms of this compound, particularly its polymerization under high pressure. Theoretical simulations have shown that the pressure-induced polymerization of this compound is a viable route to novel one-dimensional ordered polymers. researchgate.netacs.org

These simulations suggest a multi-step reaction pathway. The process is believed to initiate with a reaction between the alkynyl groups of adjacent molecules. Following this initial step, the pyridine rings are drawn closer to each other, leading to subsequent reactions between them. This theoretical model, combined with experimental data, has been used to propose possible structures for the resulting polymer. researchgate.net The critical intermolecular distance for the reaction to occur between the pyridine rings was determined to be 2.90 Å at a pressure of 5.4 GPa. researchgate.net This research highlights the utility of computational modeling in understanding and predicting the outcomes of complex chemical reactions under non-standard conditions.

Modeling of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

Computational modeling has been instrumental in characterizing the non-covalent interactions involving this compound, such as hydrogen and halogen bonding. These interactions are crucial in the formation of supramolecular structures and cocrystals.

DFT calculations have been used to study the intermolecular interactions in a 1:1 cocrystal of this compound and N-iodosuccinimide. nsf.govresearchgate.net These studies confirmed the presence of both an I···N halogen bond and C—H···O hydrogen bonds. The computational analysis provided quantitative data on the energetics and geometries of these interactions, corroborating experimental findings from X-ray crystallography.

Furthermore, DFT calculations have been used to investigate the superperiodic assembly of this compound on a highly oriented pyrolytic graphite (B72142) (HOPG) surface. acs.org These simulations proposed a model for the molecular arrangement governed by weak C−H···N and C−H···π hydrogen bonds. This demonstrates the power of computational methods in understanding the subtle forces that dictate molecular organization in two-dimensional systems.

In the context of halogen bonding, DFT has also been used to calculate the molecular electrostatic potential surfaces of iodoethynyl-substituted pyridines, including derivatives of this compound. acs.orgnih.gov These calculations reveal a region of positive electrostatic potential (a σ-hole) on the iodine atom, which explains its ability to act as a halogen bond donor.

Table 2: Investigated Intermolecular Interactions of this compound

Interaction TypeInteracting Partner(s)Computational MethodKey Findings
Halogen BondingN-iodosuccinimideDFTPresence of I···N halogen bond in cocrystal.
Hydrogen BondingN-iodosuccinimideDFTConfirmation of C—H···O hydrogen bonds.
Hydrogen BondingSelf-assembly on HOPGDFTGoverned by weak C−H···N and C−H···π interactions.
Halogen BondingBipyrimidylalkynesDFTAnalysis of molecular electrostatic potential and interaction energies.

Advanced Applications and Emerging Research Directions

Molecular Electronics and Nanoelectronics

The pursuit of molecular-scale electronic components has identified molecules with specific functionalities that can mimic traditional electronic devices like diodes and wires. The structural rigidity and defined electronic properties of 2,6-diethynylpyridine make it an attractive candidate for bridging molecular components.

A significant area of research in molecular electronics involves the development of molecular rectifiers, or diodes, which allow current to flow in one direction but not the other. One promising strategy involves using organometallic complexes, such as ferrocene (B1249389), linked by conjugated organic bridges. While much of the foundational research has been conducted using the isomeric 2,5-diethynylpyridine, the principles are directly applicable to the this compound framework.

The design of these molecular diodes leverages the redox properties of two terminal ferrocene units linked by a diethynylpyridine bridge. mdpi.comresearchgate.net The core concept is to create an asymmetric electronic environment across the molecule. This is achieved by protonating or alkylating the nitrogen atom of the pyridine (B92270) ring. mdpi.com

"Off" State (Neutral Bridge): In its neutral form, the pyridine bridge facilitates strong electronic communication between the two ferrocene moieties. The redox potentials of the two ferrocene units are very similar, allowing for easy electron hopping or tunneling between them. This state can be considered the "conducting" or "on" state.

"On" State (Protonated/Alkylated Bridge): When a positive charge is introduced to the pyridine nitrogen, the electronic properties of the bridge are significantly altered. This charge creates a large difference in the redox potentials of the two ferrocene units, establishing a substantial energy barrier for electron transfer. mdpi.com This state effectively acts as the "non-conducting" or "off" state, creating a rectifying effect.

This reversible switching between states, controlled by an external chemical stimulus (acid/base), forms the basis of a molecular diode. nih.gov Computational studies, including density functional theory (DFT), have been employed to understand the electron transfer mechanisms and to predict the electronic and optical properties of these systems. mdpi.comresearchgate.net These theoretical analyses are crucial for rationally designing new molecular electronic devices with tailored functionalities. mdpi.com

Table 1: States of a Ferrocene-Based Molecular Diode with a Diethynylpyridine Bridge

StateBridge ConditionElectronic CommunicationElectron TransferDiode Function
State 1 Neutral PyridineGoodFacile"Off" / Conducting
State 2 Protonated PyridinePoorInhibited"On" / Rectifying

Chemical Sensing Applications

The pyridine ring in this compound is a key functional element for chemical sensing. The nitrogen atom's lone pair of electrons can interact with various analytes, and the conjugated diethynyl structure can participate in fluorescence, a common signal transduction mechanism in chemical sensors.

Pyridine derivatives are widely used as core components in fluorescent chemosensors. nih.govresearchgate.net These sensors operate on principles like chelation-enhanced fluorescence (CHEF), where the binding of an analyte (such as a metal ion) to the pyridine-based ligand enhances the fluorescence signal. nih.gov Conversely, in other systems, fluorescence quenching can occur upon analyte binding.

The versatility of the pyridine core allows for the design of sensors with high selectivity for specific ions. By modifying the substituents on the pyridine ring, researchers can tune the sensor's binding affinity and photophysical properties. For example, fluorescent sensors based on pyridine derivatives have been successfully developed for the rapid detection of various toxic heavy metal ions in environmental samples, including Cr²⁺, Hg²⁺, Ni²⁺, and Co²⁺. nih.govresearchgate.net Other pyridine-based sensors have shown high selectivity for biologically important ions like Zn²⁺ and Fe³⁺/Fe²⁺. nih.govnih.gov The general mechanism involves the coordination of the metal ion to the nitrogen of the pyridine ring and potentially other nearby functional groups, which alters the electronic state of the fluorophore and thus its emission characteristics. nih.gov

A highly specific and advanced application of this compound is in the detection of complex nucleic acid structures. Research has shown that derivatives of this compound can act as environment-sensitive fluorescent probes for human telomeric G-quadruplexes (h-TELO). nih.gov G-quadruplexes are specialized, four-stranded DNA structures that are involved in critical cellular processes and are considered important targets in cancer research.

In one study, bis(phenylethynyl)pyridylcarboxamides, which contain the this compound motif, were synthesized and evaluated as fluorescent probes. These molecules exhibited a significant "turn-on" fluorescence response upon binding to the h-TELO G-quadruplex structure, with high selectivity over standard double-stranded DNA. nih.gov The binding interaction was confirmed through various spectroscopic techniques, including Förster resonance energy transfer (FRET) melting analysis and isothermal titration calorimetry. nih.gov This selective fluorescence enhancement allows for the clear identification and study of G-quadruplex structures.

Furthermore, the noncovalent interaction of these this compound-based probes with the G-quadruplex was shown to induce the self-assembly of supramolecular nanoarchitectures. nih.gov This demonstrates a dual function: not only detecting the nucleic acid structure but also directing its organization into higher-order assemblies.

Table 2: Application of this compound Motif in G-Quadruplex Sensing

FeatureDescriptionReference
Target Analyte Human Telomeric G-Quadruplex (h-TELO) nih.gov
Sensing Mechanism Fluorescence Turn-On nih.gov
Selectivity High selectivity for h-TELO over duplex DNA nih.gov
Secondary Function Induction of supramolecular nanoarchitectures nih.gov

Materials Science Innovations

The combination of a nitrogen-containing aromatic ring and highly unsaturated ethynyl (B1212043) side chains makes this compound a promising precursor for novel carbon-based materials, particularly those doped with nitrogen.

While direct synthesis of carbon nanomaterials from this compound is an emerging area, the use of simpler pyridine molecules as precursors is well-established. Pyridine has been shown to react under high pressure to form one-dimensional carbon nitride nanothreads. These materials consist of an sp³-hybridized, diamond-like core and possess exceptional strength and unique electronic properties due to the incorporation of nitrogen into the carbon lattice.

The presence of two reactive ethynyl groups in this compound offers significant potential for creating novel carbon nanomaterials. These alkyne functionalities can undergo polymerization or carbonization reactions under thermal or high-pressure conditions. It is hypothesized that these groups could facilitate the formation of cross-linked or extended graphitic structures. The nitrogen atom from the pyridine ring would be naturally incorporated into the resulting carbon matrix, creating nitrogen-doped materials. Nitrogen doping is a key strategy for modulating the electronic properties, conductivity, and surface reactivity of carbon nanomaterials for applications in catalysis, energy storage, and electronics. The rigid, pre-organized structure of this compound could serve as a template for producing well-ordered, nitrogen-containing carbon architectures.

Functional Mesoporous Carbons

The synthesis of functional mesoporous carbons utilizing this compound as a precursor represents a significant advancement in materials science. These materials are noted for their high surface area, large pore volume, and the presence of nitrogen atoms within the carbon framework, which imparts unique chemical and physical properties. A key method for their preparation is a templated synthesis approach involving the cyclotrimerization of this compound.

In this process, a silica (B1680970) template, such as SBA-15, is used to direct the structure of the resulting carbon material. The this compound monomer self-assembles on the silica surface, and subsequent heat treatment induces cyclotrimerization of the ethynyl groups. This reaction forms a rigid, cross-linked polymer network. Following the polymerization, the silica template is removed, typically through etching with hydrofluoric acid, to yield a mesoporous carbon with a pyridine-functionalized framework.

Research has demonstrated that the substitution pattern of the ethynyl groups on the pyridine ring is a critical factor that influences the structure and properties of the final mesoporous carbon. nih.gov A model focusing on the self-assembly of the diethynylpyridine monomer on the silica surface suggests that the orientation and order of the ethynyl moieties within this monolayer dictate the final material characteristics. nih.gov For instance, the use of this compound leads to a well-ordered mesoporous carbon with distinct properties compared to carbons synthesized from other diethynylpyridine isomers. The inherent nitrogen functionality derived from the pyridine ring makes these materials promising candidates for applications in catalysis, adsorption, and as supports for metal nanoparticles.

Table 1: Properties of Pyridine-Functionalized Mesoporous Carbon

Property Description
Precursor This compound
Synthesis Method Templated Cyclotrimerization
Template Mesoporous Silica (e.g., SBA-15)
Key Feature Nitrogen atoms integrated into the carbon framework
Potential Applications Catalysis, Adsorption, Nanoparticle Support

Biological and Medicinal Chemistry Prospects (as Ligand Motifs)

The 2,6-disubstituted pyridine framework is a well-established and versatile scaffold in medicinal chemistry and bioinorganic chemistry, valued for its ability to form stable complexes with a variety of metal ions. While research specifically detailing the biological applications of this compound as a ligand is still emerging, the prospects can be inferred from the extensive studies on structurally analogous pyridine derivatives, such as pyridine-2,6-dicarboxylic acid and its derivatives. These analogues have demonstrated significant potential in the design of therapeutic and diagnostic agents. nih.govresearchgate.net

The pyridine-2,6-dicarboxylate (B1240393) moiety is known to act as a tridentate ligand, effectively chelating metal ions. This chelation is central to the biological activity of the resulting metal complexes, which have been investigated for various medicinal applications, including anticancer and antimicrobial activities. nih.govresearchgate.net For instance, novel Thallium(III) complexes incorporating pyridine-2,6-dicarboxylate derivatives have been shown to exhibit selective anticancer activity by inducing apoptosis in cancer cells. nih.gov Similarly, metal complexes involving other 2,6-substituted pyridine ligands have been screened for antimicrobial properties against various bacterial and fungal strains. researchgate.net

The incorporation of ethynyl groups at the 2 and 6 positions of the pyridine ring in this compound offers unique opportunities for the development of novel metal-based drugs. These ethynyl groups can serve several functions:

Modulation of Electronic Properties: The electron-withdrawing nature of the ethynyl groups can influence the electron density on the pyridine nitrogen, thereby altering the coordination properties and the redox potential of the resulting metal complex. These modifications can fine-tune the biological activity and selectivity of the complex.

Post-Complexation Functionalization: The terminal alkyne functionalities provide reactive handles for further chemical modifications through well-established reactions like click chemistry. This allows for the attachment of targeting moieties, fluorescent tags, or other functional groups to enhance therapeutic efficacy or enable diagnostic applications.

Structural Rigidity: The linear and rigid nature of the ethynyl groups can impose specific conformational constraints on the resulting metal complex, which can be advantageous for binding to biological targets like enzymes or DNA.

Given the proven track record of 2,6-disubstituted pyridine scaffolds in medicinal applications, this compound stands out as a promising ligand motif. nih.gov Its unique electronic and structural features, combined with the potential for post-synthesis modification, suggest that its metal complexes could be valuable candidates for the development of new anticancer, antimicrobial, and diagnostic agents.

Table 2: Potential Applications of this compound as a Ligand Motif

Area of Application Rationale based on Analogous Compounds Potential Advantage of Ethynyl Groups
Anticancer Agents Metal complexes of pyridine-2,6-dicarboxylates show cytotoxicity against cancer cell lines. nih.gov Modulation of redox activity; potential for targeted delivery via click chemistry.
Antimicrobial Agents Various 2,6-substituted pyridine metal complexes exhibit antibacterial and antifungal activity. researchgate.net Enhanced lipophilicity for better cell penetration; structural rigidity for specific target binding.
Bioimaging/Diagnostics Lanthanide complexes with substituted pyridine-2,6-dicarboxylate ligands are used for luminescence-based sensing. Attachment of imaging agents or biomolecules through the alkyne groups.

Conclusion and Future Outlook for 2,6 Diethynylpyridine Research

Summary of Key Research Contributions

Research into 2,6-diethynylpyridine has yielded a wealth of knowledge, primarily centered on its application in creating functional polymers and supramolecular assemblies with unique optical and sensing properties.

A notable area of contribution is in the development of conjugated polymers for ion sensing . The incorporation of the this compound moiety into polymer backbones has led to materials that exhibit high selectivity and sensitivity for specific metal ions, such as palladium. rsc.org These polymer sensors often display a distinct colorimetric or fluorescent response upon binding with the target ion, making them valuable for environmental monitoring and analytical chemistry.

Furthermore, the this compound scaffold has been instrumental in the design of anion sensors . By functionalizing the core structure with recognition motifs like bisphenylureas, researchers have created sensors that demonstrate a clear fluorescence response in the presence of specific anions, particularly chloride. nih.govrsc.orgsigmaaldrich.comresearchgate.net A key finding in this area is the ability to tune the fluorescent properties of these receptors by systematically varying the pendant functional groups, allowing for the rational design of sensors with tailored specificities. nih.govrsc.orgsigmaaldrich.comresearchgate.net

In the field of biochemistry and nanotechnology, derivatives of this compound have been developed as environment-sensitive fluorescent probes . These probes have shown a remarkable "turn-on" fluorescence response upon interaction with biological structures like the human telomeric G-quadruplex DNA. nih.gov This interaction not only allows for the detection of these structures but can also be used to induce the formation of novel supramolecular nanoarchitectures. nih.gov

A significant advancement in the materials science of this compound is its use in pressure-induced polymerization . Under high pressure, this compound can be polymerized to form one-dimensional ordered polymers. This method offers a pathway to novel carbon-based materials with well-defined structures.

The inherent properties of ethynylpyridines, including their conjugation, absorption and emission characteristics, pH sensitivity, and metal-binding capabilities, have also led to their exploration in a variety of other applications, including:

Liquid crystals nih.gov

Light-emitting materials nih.gov

Rotaxane-type structures nih.gov

Molecular magnets nih.gov

Coordination complexes nih.gov

Table 1: Key Research Contributions of this compound

Research AreaKey ContributionApplication
Polymer Chemistry Development of conjugated polymers with high selectivity for metal ions.Palladium ion sensing. rsc.org
Supramolecular Chemistry Design of anion sensors with tunable fluorescent properties.Chloride anion detection. nih.govrsc.orgsigmaaldrich.comresearchgate.net
Biochemistry Creation of environment-sensitive probes for biological structures.Detection of G-quadruplex DNA. nih.gov
Materials Science Pressure-induced polymerization to form ordered 1D polymers.Novel carbon-based materials.
Functional Materials Exploration in liquid crystals, light-emitting materials, and molecular magnets.Optoelectronics and advanced materials. nih.gov

Unexplored Avenues and Challenges

Despite the progress made, several challenges and unexplored avenues remain in the research of this compound. A primary challenge lies in the synthetic accessibility and functionalization of the pyridine (B92270) ring. While the 2 and 6 positions are readily modified with ethynyl (B1212043) groups, selective functionalization at other positions of the pyridine ring to further tune the electronic and steric properties of the molecule remains a significant hurdle.

The solubility of polymers derived from this compound can also be a limiting factor. The rigid, planar nature of these polymers often leads to strong intermolecular interactions and aggregation, which can hinder their processability and characterization in solution. Developing synthetic strategies to introduce solubilizing groups without compromising the desired electronic properties is an ongoing challenge.

While the sensing applications of this compound-based materials are well-documented, a deeper understanding of the structure-property relationships is still needed. For instance, systematically correlating the electronic nature of substituents on the pyridine ring with the binding affinity and selectivity for specific analytes would enable the more rational design of next-generation sensors.

The potential of this compound in metal-organic frameworks (MOFs) and coordination polymers is an area that remains largely unexplored. The linear, ditopic nature of the ligand makes it an excellent candidate for constructing porous materials with interesting catalytic, separation, or gas storage properties. However, controlling the coordination geometry and preventing interpenetration in the resulting frameworks are key challenges to be addressed.

Furthermore, the photophysical properties of this compound and its derivatives could be more extensively investigated. A thorough understanding of their excited-state dynamics, including fluorescence quantum yields and lifetimes, is crucial for optimizing their performance in optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Future Directions in this compound Chemistry and Materials Science

The future of this compound research is poised for exciting advancements across various disciplines. A major thrust will likely be in the development of more sophisticated functional materials . This includes the design of novel conjugated polymers with enhanced electronic conductivity and tailored band gaps for applications in organic electronics. The synthesis of well-defined oligomers and polymers of this compound could lead to new n-type materials for organic field-effect transistors (OFETs).

In the realm of supramolecular chemistry , the focus will likely shift towards the construction of more complex and functional architectures. This could involve the use of this compound as a key component in the self-assembly of molecular cages, capsules, and other intricate structures with applications in guest encapsulation, catalysis, and drug delivery. The exploration of its role in forming multi-component co-crystals with tunable properties is another promising avenue.

The development of chemosensors with improved sensitivity, selectivity, and real-world applicability will continue to be a priority. Future research may focus on integrating this compound-based sensors into portable devices for on-site environmental or biomedical analysis. The design of ratiometric and "turn-on" fluorescent sensors will be particularly important for achieving high-contrast detection.

The field of metal-organic frameworks and coordination polymers represents a significant growth area. By systematically exploring the coordination chemistry of this compound with a variety of metal ions, researchers can aim to create new porous materials with tailored pore sizes and functionalities for applications in gas separation, catalysis, and chemical sensing.

Finally, computational studies will play an increasingly vital role in guiding the design of new this compound-based materials. Density functional theory (DFT) and other computational methods can be used to predict the electronic and optical properties of new derivatives, understand their reactivity, and model their interactions in supramolecular assemblies. This synergistic approach of combining theoretical predictions with experimental validation will be crucial for accelerating the discovery of new materials with desired functionalities.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2,6-Diethynylpyridine, and what key considerations ensure high yield and purity?

  • Methodology : Synthesis typically involves Cu-catalyzed azide-alkyne cycloaddition (CuAAC) or Sonogashira coupling. For example, reacting this compound with diazides under Cu(I) catalysis (e.g., CuSO₄/sodium ascorbate) yields macrocycles. Key considerations include:

  • Using TIPS-protected alkynes to prevent undesired side reactions .
  • Optimizing stoichiometry (e.g., 10 equivalents of diazide per alkyne) to achieve 84% yield .
  • Purification via column chromatography or recrystallization from DMF due to low solubility .

Q. How can researchers address solubility challenges of this compound derivatives during purification and characterization?

  • Solutions :

  • Recrystallization : Use high-boiling solvents like DMF or kerosene/1-octanol mixtures .
  • Copolymerization : Incorporate 1,3-diethynylbenzene to enhance solubility while retaining functionality .
  • Alternative Characterization : Employ solid-state NMR or X-ray crystallography (e.g., CSD entry LUMYEX) when solution-state ¹³C NMR is impractical .

Advanced Research Questions

Q. What methodological approaches enable selective functionalization of this compound to preserve one ethynyl group for further derivatization?

  • Strategies :

  • Controlled Stoichiometry : React this compound with sodium azide and bromoketones under Cu catalysis to achieve mono-functionalization (e.g., derivative 3l ) .
  • Stepwise CuAAC : Use protected intermediates (e.g., TIPS-alkyne) to selectively modify one ethynyl group, enabling synthesis of tetradentate ligands like 10 in two steps .

Q. Why do certain supramolecular assemblies involving this compound fail to form predicted interlocked structures like catenanes, despite favorable computational modeling?

  • Key Factors :

  • Geometric Mismatch : Precursor geometry and macrocycle ring size critically influence self-assembly. Computational models (GFN2-xTB) may overlook steric clashes or dynamic solution behavior .
  • Successful Conditions : Use α,α′-diazido-p-xylene with dipropargyl ether under multicomponent reactions to achieve 72–78% catenane yields .

Q. How does this compound contribute to nonlinear optical (NLO) materials?

  • Mechanism : Polar crystal packing via C(sp²)–H···N and C(sp)–H···π interactions generates intense second-harmonic generation (SHG) responses. The SHG efficiency of this compound crystals is 5× higher than urea .

Q. What role does this compound play in designing microporous polymers for environmental applications?

  • Applications :

  • CO₂ Capture : Homopolymers exhibit CO₂ uptake of 1.2 mmol/g at 1 bar via Lewis acid-base interactions .
  • Water Harvesting : Copolymers with 3,5-diethynylpyridine adsorb 376 mg/g H₂O at 90% RH, ideal for atmospheric water harvesting .

Data Contradictions and Resolution

Q. Why do computational models predict feasible catenane formation, while experimental attempts fail?

  • Resolution : Modeling (e.g., GFN2-xTB) may not account for kinetic barriers or solvent effects. Experimental failures with Zn²⁺/Co²⁺ templates highlight the need for precise precursor design, as seen in successful catenane syntheses using α,α′-diazido-p-xylene .

Methodological Best Practices

Q. How to optimize CuAAC reactions for this compound-based macrocycles?

  • Protocol :

  • Use CuSO₄/sodium ascorbate in DMF/H₂O (4:1) at RT for 20 hours .
  • Purify via EDTA/NH₃(aq) washes to remove copper residues .

Q. What computational tools are effective for studying this compound-based electronic materials?

  • Tools :

  • DFT/TD-DFT : Analyze electron transfer mechanisms in ferrocene-based molecular diodes .
  • Constrained DFT : Predict optical properties and mixed-valence behavior .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Diethynylpyridine
Reactant of Route 2
Reactant of Route 2
2,6-Diethynylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.